molecular formula C10H10F4O2 B8033538 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol

Cat. No.: B8033538
M. Wt: 238.18 g/mol
InChI Key: GQZWSHJVOFZQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of fluorine, propoxy, and trifluoromethyl groups attached to a phenol ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol typically involves organic synthetic routes that include halogenation and etherification reactions. One common method involves the reaction of a fluorinated phenol with a propyl halide under basic conditions to introduce the propoxy group. The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenol
  • 4-Fluoro-3-ethoxy-5-(trifluoromethyl)phenol
  • 4-Fluoro-3-butoxy-5-(trifluoromethyl)phenol

Uniqueness

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenol is unique due to the specific combination of its functional groups, which impart distinct physical and chemical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, while the trifluoromethyl group enhances metabolic stability and bioavailability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-propoxy-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-2-3-16-8-5-6(15)4-7(9(8)11)10(12,13)14/h4-5,15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWSHJVOFZQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.